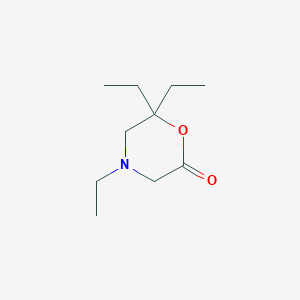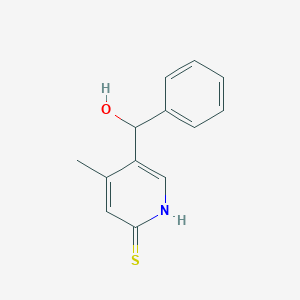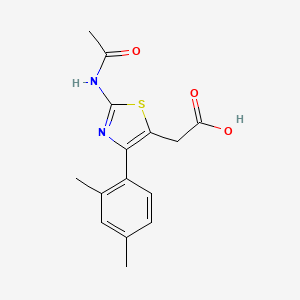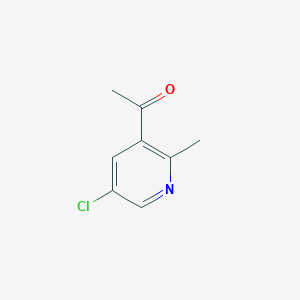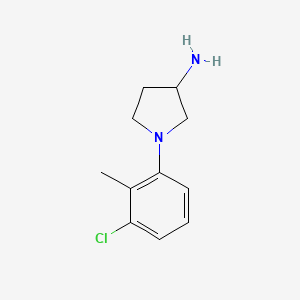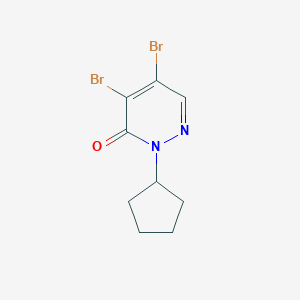
3-(4-(tert-Butyl)phenyl)-5-chloro-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(tert-Butyl)phenyl)-5-chloro-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a triazole ring substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)-5-chloro-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(tert-butyl)phenylhydrazine and 5-chloro-1H-1,2,4-triazole.
Coupling Reaction: The 4-(tert-butyl)phenylhydrazine is reacted with 5-chloro-1H-1,2,4-triazole under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-(4-(tert-Butyl)phenyl)-5-chloro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and triazole moiety.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(4-(tert-Butyl)phenyl)-5-chloro-1H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-chloro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(4-tert-Butylphenyl)propanal
- 4-tert-Butylphenylacetylene
- Tris(4-tert-butylphenyl)sulfonium triflate
Uniqueness
3-(4-(tert-Butyl)phenyl)-5-chloro-1H-1,2,4-triazole is unique due to the presence of both a tert-butyl group and a chlorine-substituted triazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and biological activity.
属性
分子式 |
C12H14ClN3 |
|---|---|
分子量 |
235.71 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)-5-chloro-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H14ClN3/c1-12(2,3)9-6-4-8(5-7-9)10-14-11(13)16-15-10/h4-7H,1-3H3,(H,14,15,16) |
InChI 键 |
IEWJJFCOELROEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



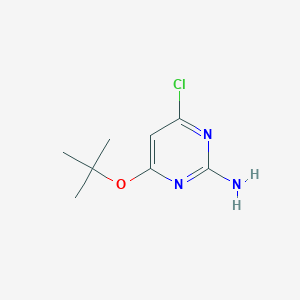




![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)

